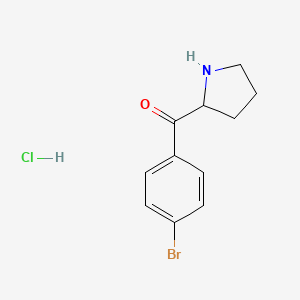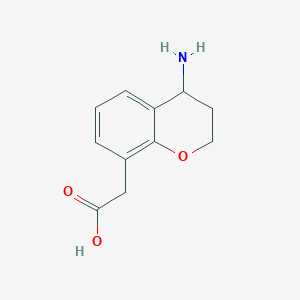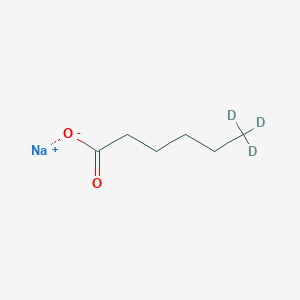
Sodium Hexanoate-6,6,6-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Hexanoate-6,6,6-d3 is a deuterium-labeled compound with the molecular formula C6H8D3NaO2 and a molecular weight of 141.16. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a sodium salt of hexanoic acid, where three hydrogen atoms are replaced by deuterium atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Hexanoate-6,6,6-d3 typically involves the deuteration of hexanoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include the use of deuterium oxide (D2O) as a solvent and a deuterium source. The process can be summarized as follows:
Deuteration of Hexanoic Acid: Hexanoic acid is reacted with deuterium oxide under reflux conditions to replace hydrogen atoms with deuterium.
Neutralization: The deuterated hexanoic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and isotopic enrichment. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium Hexanoate-6,6,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexanoic acid derivatives.
Reduction: Reduction reactions can convert it back to hexanoic acid.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanoic acid.
Substitution: Metal hexanoates.
Aplicaciones Científicas De Investigación
Sodium Hexanoate-6,6,6-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders.
Industry: Used in environmental studies to detect pollutants and in quality control of industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium Hexanoate-6,6,6-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include fatty acid metabolism and energy production pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Hexanoate: The non-deuterated form of the compound.
Sodium Butanoate-4,4,4-d3: Another deuterium-labeled fatty acid salt.
Sodium Octanoate-8,8,8-d3: A longer-chain deuterium-labeled fatty acid salt.
Uniqueness
Sodium Hexanoate-6,6,6-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of three deuterium atoms enhances the sensitivity and resolution of analytical techniques, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C6H11NaO2 |
|---|---|
Peso molecular |
141.16 g/mol |
Nombre IUPAC |
sodium;6,6,6-trideuteriohexanoate |
InChI |
InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3; |
Clave InChI |
UDWXLZLRRVQONG-NIIDSAIPSA-M |
SMILES isomérico |
[2H]C([2H])([2H])CCCCC(=O)[O-].[Na+] |
SMILES canónico |
CCCCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-carbamoylethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315737.png)
![2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline](/img/structure/B12315751.png)
![2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)
![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)
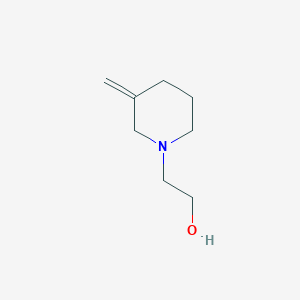
![1,3-Dimethyl 2-{[2-(methoxycarbonyl)phenyl]amino}propanedioate](/img/structure/B12315770.png)
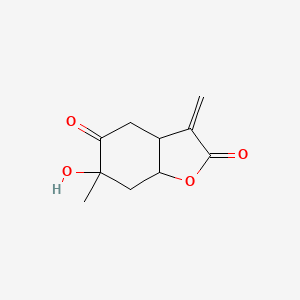
![Imino-[[5-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]pyridin-2-yl]methylimino]azanium](/img/structure/B12315779.png)
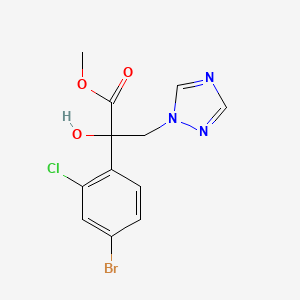
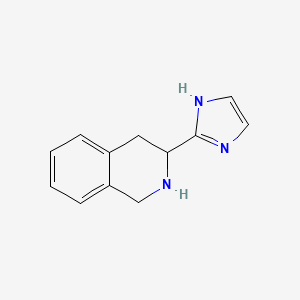
![6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12315818.png)
![1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B12315822.png)
